molecular formula C7H9FN2 B6265844 2-(aminomethyl)-6-fluoroaniline CAS No. 1314932-58-5

2-(aminomethyl)-6-fluoroaniline

Cat. No. B6265844
CAS RN: 1314932-58-5
M. Wt: 140.2
InChI Key:
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Description

Aminomethyl groups are monovalent functional groups with the formula −CH2−NH2. They can be described as a methyl group substituted by an amino group . The compound “2-(aminomethyl)-6-fluoroaniline” would likely contain this functional group attached to an aniline (phenylamine) structure with a fluorine atom at the 6th position.


Molecular Structure Analysis

The molecular structure of “2-(aminomethyl)-6-fluoroaniline” would likely be similar to that of 2-(aminomethyl)aniline, which has a molecular formula of C7H10N2 .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(aminomethyl)-6-fluoroaniline” are not available, aminomethyl groups are known to participate in various reactions. For instance, aminomethyl propanol is a precursor to oxazolines via its reaction with acyl chlorides .

Scientific Research Applications

Development of Broad-Spectrum Antibiotics

Researchers have developed aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics as potential broad-spectrum antibiotics . These could be developed into therapeutics to treat many infections, including those resistant to current treatments, and biodefense pathogens . They exhibit improved safety and pharmacokinetic properties .

Treatment of Mycobacterium Abscessus Infections

The structure of these eAmSPCs is up to 64-fold more potent against Mycobacterium abscessus (Mab) than regular spectinomycin . Mab is a species of rapidly growing, multi-drug resistant mycobacteria, distantly related to the bacterium that causes tuberculosis .

Synthesis of Biopolymers

5-(aminomethyl)2-furancarboxylic acid (AMFC), a promising monomer for biopolymers, can be synthesized from biomass-derived furfurals . This process involves aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination by transaminase .

Synthesis of Other Compounds

3-amino-2-(aminomethyl)propanoic acid dihydrochloride, a compound similar to 2-(aminomethyl)-6-fluoroaniline, is used as a reagent for the synthesis of other compounds.

Use as a Buffer and Chelating Agent

3-amino-2-(aminomethyl)propanoic acid dihydrochloride is also used as a buffer and as a chelating agent.

Enantioselective Synthesis of Pyrrolidines and Piperidines

The methodology used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity . The usefulness of the method is demonstrated through the synthesis of a 2-aminomethyl iminocyclitol .

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(aminomethyl)-6-fluoroaniline”. For instance, gabapentin, which contains an aminomethyl group, acts by decreasing activity of a subset of calcium channels .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminomethyl)-6-fluoroaniline involves the reaction of 2,6-difluoroaniline with formaldehyde and ammonium chloride in the presence of a catalyst to form the target compound.", "Starting Materials": [ "2,6-difluoroaniline", "Formaldehyde", "Ammonium chloride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2,6-difluoroaniline in a suitable solvent.", "Step 2: Add formaldehyde and ammonium chloride to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture and stir the mixture at a suitable temperature for a suitable time.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

1314932-58-5

Product Name

2-(aminomethyl)-6-fluoroaniline

Molecular Formula

C7H9FN2

Molecular Weight

140.2

Purity

85

Origin of Product

United States

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